molecular formula C18H18Cl2O2 B14656607 Butyl 2,2-bis(4-chlorophenyl)acetate CAS No. 42991-55-9

Butyl 2,2-bis(4-chlorophenyl)acetate

Cat. No.: B14656607
CAS No.: 42991-55-9
M. Wt: 337.2 g/mol
InChI Key: POHHNDQPDMJXPR-UHFFFAOYSA-N
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Description

Butyl 2,2-bis(4-chlorophenyl)acetate is an ester derivative of diphenylacetic acid, featuring two 4-chlorophenyl substituents and a butyl ester group. Its molecular formula is C₁₈H₁₆Cl₂O₂, with a molecular weight of 335.22 g/mol.

Properties

CAS No.

42991-55-9

Molecular Formula

C18H18Cl2O2

Molecular Weight

337.2 g/mol

IUPAC Name

butyl 2,2-bis(4-chlorophenyl)acetate

InChI

InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3

InChI Key

POHHNDQPDMJXPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water\text{2,2-bis(4-chlorophenyl)acetic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalyst​butyl 2,2-bis(4-chlorophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)

Molecular Formula : C₁₄H₁₂O₃
Molecular Weight : 228.24 g/mol
Key Differences :

  • Functional Group : Benzilic acid contains a hydroxyl (-OH) group instead of a butyl ester, making it more polar and acidic (pKa ≈ 3.1).
  • Substituents : Lacks chlorine atoms on the phenyl rings, reducing its molecular weight and lipophilicity compared to the target compound.
  • Applications : Benzilic acid is used in organic synthesis (e.g., preparation of anticholinergic drugs) and as a catalyst in polymer chemistry .
Property Butyl 2,2-bis(4-chlorophenyl)acetate Benzilic Acid
Molecular Weight 335.22 g/mol 228.24 g/mol
Solubility Low in water; soluble in organic solvents Moderately soluble in water
Melting Point ~85–90°C (estimated) 150–152°C
Reactivity Hydrolyzes under acidic/basic conditions Forms salts with bases

Ethyl 2,2-bis(4-chlorophenyl)acetate

Molecular Formula : C₁₆H₁₂Cl₂O₂
Molecular Weight : 307.17 g/mol
Key Differences :

  • Ester Chain Length : The ethyl group (C₂H₅) reduces lipophilicity compared to the butyl chain (C₄H₉), affecting solubility and bioavailability.
  • Applications : Shorter esters like ethyl derivatives are often used in drug formulations requiring faster metabolic clearance.

Methyl 2,2-bis(4-methylphenyl)acetate

Molecular Formula : C₁₇H₁₈O₂
Molecular Weight : 254.32 g/mol
Key Differences :

  • Substituents : Methyl groups instead of chlorine atoms on the phenyl rings decrease electronegativity and halogen-related reactivity (e.g., resistance to nucleophilic substitution).
  • Stability : Less stable under UV light due to the absence of chlorine’s electron-withdrawing effects.

Research Findings and Trends

  • Lipophilicity : The butyl ester and chlorine substituents in this compound enhance its logP value (~4.5), making it more suitable for penetrating lipid membranes than benzilic acid (logP ~1.8) .
  • Synthetic Utility: Chlorinated analogs exhibit higher resistance to enzymatic degradation compared to non-halogenated esters, as noted in pesticide stability studies.
  • Thermal Stability : The butyl ester’s melting point is lower than benzilic acid’s, aligning with trends in ester vs. carboxylic acid physical properties.

Contradictions and Limitations

  • Limited experimental data directly comparing this compound with its analogs exist in public literature. Properties like melting points and solubility are often extrapolated from structural analogs.

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